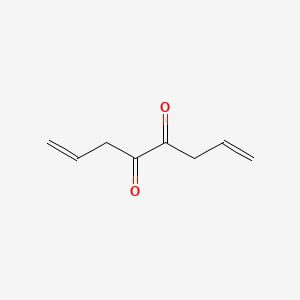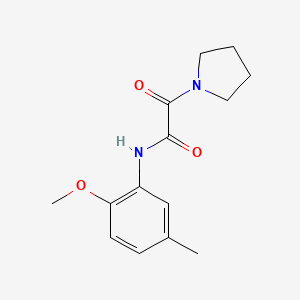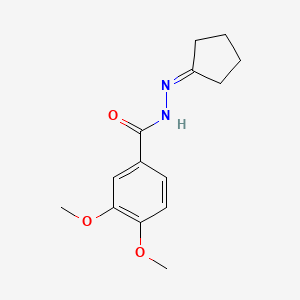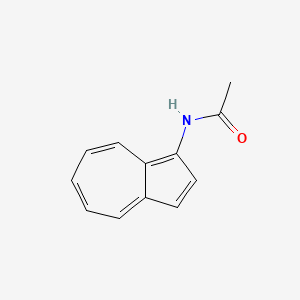![molecular formula C32H23N3O3 B14151215 (2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one CAS No. 1164514-32-2](/img/structure/B14151215.png)
(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one typically involves multiple steps, including the formation of the oxazole ring and the spiro junction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the synthesis would involve optimizing reaction conditions to ensure consistency and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the spiro structure.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups that alter its properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may investigate its efficacy and safety as a pharmaceutical agent for treating various conditions.
Industry
In industry, (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5′R)-2-benzoyl-2′-[4-(3-hydroxypropoxy)phenyl]-5′-phenyl-3-spiro[1,5-dihydro-2-benzazepine-4,4′-5H-oxazole]one
- Pyrimidine-derived indole ribonucleosides
Uniqueness
What sets (2’S,3’R,4R)-3’-benzoyl-2,2’-diphenylspiro[1,3-oxazole-4,1’-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one apart from similar compounds is its specific spiro structure and the combination of functional groups. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1164514-32-2 |
|---|---|
Formule moléculaire |
C32H23N3O3 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one |
InChI |
InChI=1S/C32H23N3O3/c36-28(22-14-6-2-7-15-22)27-26(21-12-4-1-5-13-21)32(29-25-19-11-10-18-24(25)20-33-35(27)29)31(37)38-30(34-32)23-16-8-3-9-17-23/h1-20,26-27,29H/t26-,27+,29?,32+/m0/s1 |
Clé InChI |
MDWKFJXQRZSVAR-SDXFYWOSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](N3C([C@@]24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7 |
SMILES canonique |
C1=CC=C(C=C1)C2C(N3C(C24C(=O)OC(=N4)C5=CC=CC=C5)C6=CC=CC=C6C=N3)C(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)
![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)

![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)









